

# Solubility of 4-methyl-5-nitro-1H-indole in common solvents

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## Compound of Interest

Compound Name: 4-methyl-5-nitro-1H-indole

Cat. No.: B068173

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An In-depth Technical Guide to the Solubility of **4-methyl-5-nitro-1H-indole**

## Introduction

**4-methyl-5-nitro-1H-indole** is a heterocyclic aromatic compound featuring an indole scaffold, a foundational structure in numerous biologically active molecules. The strategic placement of a methyl group at the 4-position and a nitro group at the 5-position significantly influences its physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science. Understanding the solubility of this compound is a critical first step in its application, directly impacting reaction kinetics, purification strategies, formulation development, and ultimately, its bioavailability in potential therapeutic applications.

This guide provides a comprehensive analysis of the solubility of **4-methyl-5-nitro-1H-indole**. We will delve into its physicochemical properties, predict its solubility profile in a range of common laboratory solvents based on theoretical principles, and provide a robust experimental protocol for empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

## Physicochemical Profile of 4-methyl-5-nitro-1H-indole

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The properties below provide the foundation for understanding its interactions with various solvents.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	176.17 g/mol	[1]
CAS Number	165250-69-1	[1][2][3]
logP (calculated)	2.38	[1]
Topological Polar Surface Area (TPSA)	58.93 Å <sup>2</sup>	[1]
Hydrogen Bond Donors	1 (from the indole N-H)	[1]
Hydrogen Bond Acceptors	2 (from the nitro group oxygens)	[1]

The calculated logP value of 2.38 suggests a moderate lipophilicity, indicating that the compound will have a preference for organic phases over aqueous media. The presence of both a hydrogen bond donor (the indole N-H) and acceptors (the nitro group) allows for complex interactions with protic and polar aprotic solvents.

Caption: Molecular structure of **4-methyl-5-nitro-1H-indole**.

## Theoretical Solubility Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.<sup>[4]</sup> This means that substances with similar polarities and intermolecular forces are more likely to be miscible.<sup>[5]</sup>

- **Polarity:** The nitro group is strongly electron-withdrawing and highly polar. The indole ring itself possesses a dipole moment. In contrast, the benzene portion of the indole and the methyl group are nonpolar. This amphipathic nature means its solubility will be highly dependent on the solvent's ability to accommodate both polar and nonpolar regions.
- **Hydrogen Bonding:** The N-H group is a hydrogen bond donor, while the oxygen atoms of the nitro group are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) can interact strongly with these sites, enhancing solubility.
- **Molecular Size:** Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.<sup>[4]</sup>

Based on these principles, we can predict the solubility of **4-methyl-5-nitro-1H-indole** in common laboratory solvents.

## Predicted Solubility Profile

While empirical data is the gold standard, a predicted profile provides an excellent starting point for experimental design.

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	Excellent hydrogen bond acceptor and highly polar, capable of solvating both the polar groups and the aromatic system.
Dimethylformamide (DMF)	High	Similar to DMSO, its high polarity effectively solvates the nitro group and indole ring.	
Acetone	Moderate to High	The ketone carbonyl is a good hydrogen bond acceptor, and its polarity is sufficient to dissolve the compound.	
Acetonitrile	Moderate	Less polar than DMSO/DMF. It can accept hydrogen bonds but may be less effective at solvating the nonpolar regions.	
Polar Protic	Methanol / Ethanol	Moderate	Can act as both H-bond donors and acceptors, interacting with the N-H and nitro groups. The alkyl chain helps solvate the nonpolar parts.
Water	Very Low	The large, nonpolar indole-methyl backbone outweighs the polar functional groups, leading to poor hydration.	
Nonpolar	Hexane / Heptane	Insoluble	Lacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the solid and solvate the polar nitro and N-H groups.
Toluene	Low	The aromatic ring of toluene can engage in $\pi$ -stacking with the indole system, but it cannot effectively solvate the polar groups.	
Chlorinated	Dichloromethane (DCM)	Moderate	Possesses a moderate dipole moment that can interact with the polar functional groups, making it a better solvent than nonpolar alkanes.
Chloroform	Moderate	Similar to DCM, capable of solvating moderately polar compounds.	

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.<sup>[4]</sup> This method measures the concentration of a solute in a saturated solution after it has reached equilibrium.

Objective: To determine the equilibrium solubility of **4-methyl-5-nitro-1H-indole** in a selected solvent at a specific temperature.

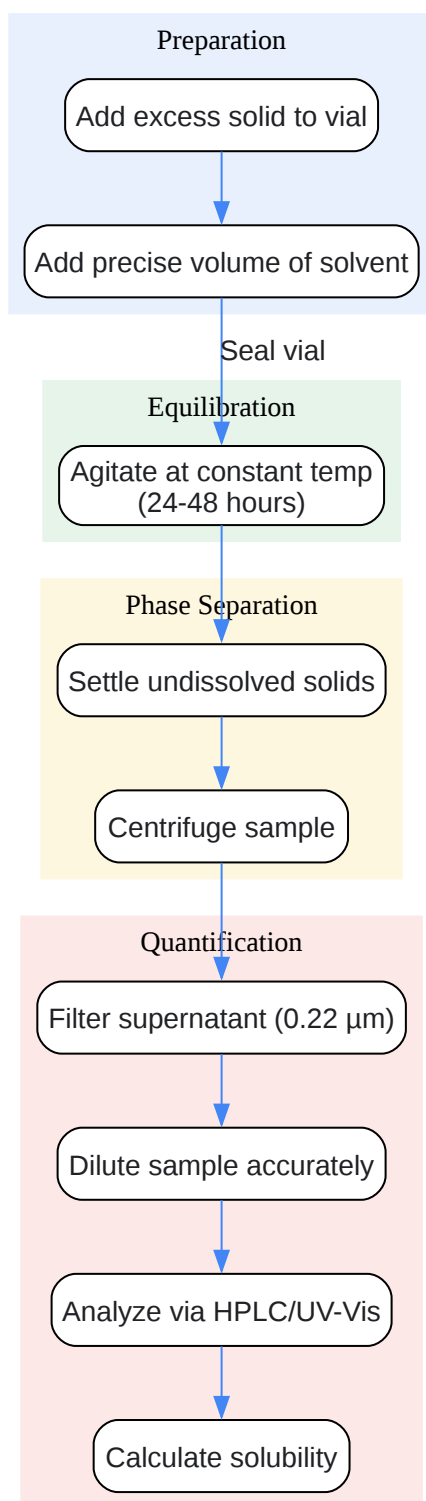
Materials:

- **4-methyl-5-nitro-1H-indole** (solid)
- Solvent of choice (e.g., HPLC-grade ethanol)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of solid **4-methyl-5-nitro-1H-indole** to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.
  - Pipette a precise volume of the chosen solvent (e.g., 5.0 mL) into the vial.
- Equilibration:
  - Securely cap the vial.
  - Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
  - Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical for many organic compounds.<sup>[4]</sup>
- Phase Separation:
  - After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let undissolved solids settle.

- To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
- Sample Collection and Dilution:
  - Carefully draw a sample from the clear supernatant using a pipette.
  - Immediately filter the sample through a 0.22  $\mu\text{m}$  syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
  - Accurately dilute the filtered saturate with the solvent to a concentration that falls within the linear range of the analytical method (e.g., a 1:100 dilution).
- Quantification:
  - Prepare a series of calibration standards of **4-methyl-5-nitro-1H-indole** of known concentrations.
  - Analyze the calibration standards and the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method.
  - Construct a calibration curve by plotting absorbance/peak area versus concentration.
  - Determine the concentration of the diluted sample from the calibration curve.
- Calculation:
  - Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
  - Express the final solubility in appropriate units, such as mg/mL or mol/L.



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Caption: Workflow for Shake-Flask Solubility Determination.

## Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling **4-methyl-5-nitro-1H-indole**. While a specific safety data sheet (SDS) for this exact compound is not readily available, general precautions for related nitro-aromatic and indole compounds should be followed.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[6][7] In case of contact, rinse immediately and thoroughly with water.[6][7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[6][7]

## Conclusion

**4-methyl-5-nitro-1H-indole** presents a moderately lipophilic profile with functional groups capable of engaging in significant polar and hydrogen-bonding interactions. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, moderate in alcohols and chlorinated solvents, and very low in water and nonpolar hydrocarbons. This predicted profile serves as a valuable guide for solvent selection in synthesis, purification, and formulation. For all critical applications, however, this theoretical assessment must be superseded by precise, empirical data generated through a robust experimental method, such as the shake-flask protocol detailed herein.

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